molecular formula C12H19BrN4O B10900771 (4-bromo-1-ethyl-1H-pyrazol-5-yl)(4-ethylpiperazin-1-yl)methanone

(4-bromo-1-ethyl-1H-pyrazol-5-yl)(4-ethylpiperazin-1-yl)methanone

Cat. No.: B10900771
M. Wt: 315.21 g/mol
InChI Key: NDJUMYIDOGZHTH-UHFFFAOYSA-N
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Description

(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)(4-ETHYLPIPERAZINO)METHANONE is a complex organic compound that features a pyrazole ring substituted with a bromine atom and an ethyl group, as well as a piperazine ring substituted with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of hydrazones with α-bromo ketones under visible light catalysis . The piperazine ring can be introduced through a nucleophilic substitution reaction with an appropriate ethylating agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)(4-ETHYLPIPERAZINO)METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups present in the molecule.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine can yield a new pyrazole derivative with potential biological activity.

Scientific Research Applications

(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)(4-ETHYLPIPERAZINO)METHANONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)(4-ETHYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and ethyl substituents on the pyrazole ring can enhance binding affinity and selectivity, while the piperazine ring can modulate the compound’s pharmacokinetic properties. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, such as:

Uniqueness

(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)(4-ETHYLPIPERAZINO)METHANONE is unique due to its combination of a brominated pyrazole ring and an ethyl-substituted piperazine ring

Properties

Molecular Formula

C12H19BrN4O

Molecular Weight

315.21 g/mol

IUPAC Name

(4-bromo-2-ethylpyrazol-3-yl)-(4-ethylpiperazin-1-yl)methanone

InChI

InChI=1S/C12H19BrN4O/c1-3-15-5-7-16(8-6-15)12(18)11-10(13)9-14-17(11)4-2/h9H,3-8H2,1-2H3

InChI Key

NDJUMYIDOGZHTH-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=C(C=NN2CC)Br

Origin of Product

United States

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